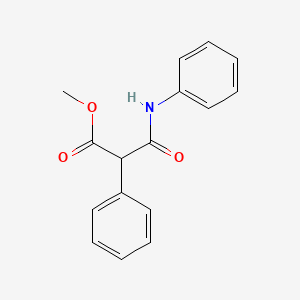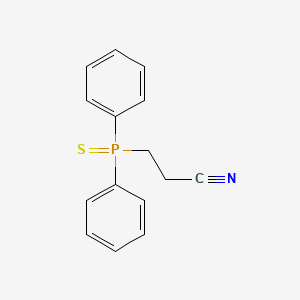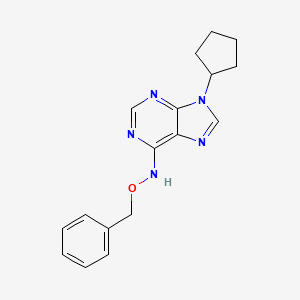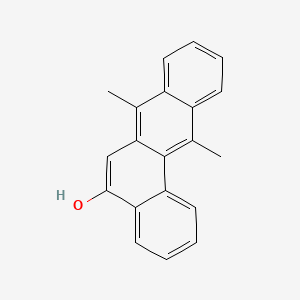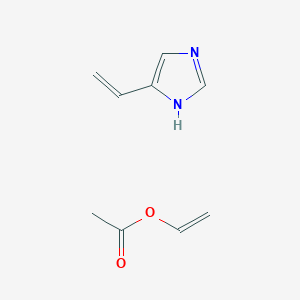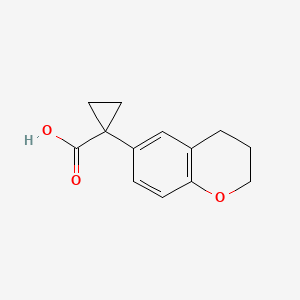![molecular formula C17H13N3S2 B14005381 3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-65-5](/img/structure/B14005381.png)
3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound that features a unique structure combining an aminophenyl group, a thienyl group, and a thieno[3,2-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and thienyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-aminophenyl)-7-(2-thienyl)-thieno[3,2-c]pyridin-4-amine
- 3-(4-aminophenyl)-7-(4-thienyl)-thieno[3,2-c]pyridin-4-amine
- 3-(4-aminophenyl)-7-(5-thienyl)-thieno[3,2-c]pyridin-4-amine
Uniqueness
Compared to similar compounds, 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine may exhibit unique properties due to the specific positioning of the thienyl group. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
832695-65-5 |
|---|---|
Formule moléculaire |
C17H13N3S2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-(4-aminophenyl)-7-thiophen-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C17H13N3S2/c18-12-3-1-10(2-4-12)14-9-22-16-13(11-5-6-21-8-11)7-20-17(19)15(14)16/h1-9H,18H2,(H2,19,20) |
Clé InChI |
BSPWGXCCLDSQDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CSC=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


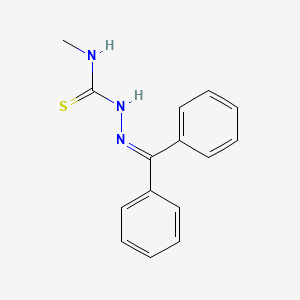

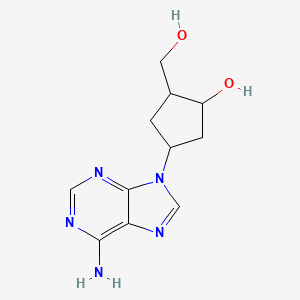
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
